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Compound of Interest

Compound Name: 2,3,5-Trinitronaphthalene

Cat. No.: B15435696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,5-
trinitronaphthalene. Due to the limited availability of specific experimental data for this
particular isomer, this guide combines available information with theoretical predictions to offer
a comprehensive understanding of its spectral characteristics.

Molecular and Physical Properties

2,3,5-Trinitronaphthalene is a nitroaromatic compound with the molecular formula C10HsN3Os
and a molecular weight of 263.16 g/mol .[1][2] Its structure consists of a naphthalene core
substituted with three nitro groups.

Property Value Source
Molecular Formula C10HsN30e [1]
Molecular Weight 263.16 g/mol [1][2]
IUPAC Name 1,6,7-Trinitronaphthalene [1]

CAS Number 87185-24-8 [11[3]

Spectroscopic Data
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This section details the expected spectroscopic data for 2,3,5-trinitronaphthalene, including
Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,5-trinitronaphthalene is characterized by the vibrational modes of the
aromatic naphthalene ring and the nitro functional groups.

Wavenumber ] . . .
Vibration Type Functional Group Intensity
(cm™)
3100-3000 C-H Stretch Aromatic Medium
1600-1585 & 1500- o _
C-C Stretch Aromatic Ring Medium
1400
N-O Asymmetric )
1550-1475 Nitro Strong
Stretch
N-O Symmetric )
1360-1290 Nitro Strong
Stretch
C-H Out-of-Plane )
900-675 Aromatic Strong

Bend

Table 1: Predicted Infrared (IR) Spectroscopy data for 2,3,5-Trinitronaphthalene.[4][5][6]

The most prominent features in the IR spectrum are the strong absorption bands
corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro
groups.[5][6] The exact positions of the C-H out-of-plane bending bands can provide
information about the substitution pattern of the naphthalene ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models are employed to estimate the *H and *3C NMR spectral data for 2,3,5-
trinitronaphthalene.
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The *H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0
and 9.0 ppm. The electron-withdrawing nature of the three nitro groups will cause a significant
downfield shift for all aromatic protons.

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (9) (Hz)
H-1 ~8.8 d ~8.5
H-4 ~8.5 S
H-6 ~8.9 d ~2.0
H-7 ~8.2 dd ~8.5, 2.0
H-8 ~9.1 d ~8.5

Table 2: Predicted *H NMR Spectroscopy data for 2,3,5-Trinitronaphthalene.

The 13C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the
naphthalene ring. The carbons directly attached to the nitro groups will be significantly
deshielded.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15435696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15435696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Carbon Predicted Chemical Shift (ppm)
C-1 ~125
C-2 ~148
C-3 ~145
C-14 ~122
C-4a ~130
C-5 ~150
C-6 ~128
C-7 ~124
C-8 ~120
C-8a ~132

Table 3: Predicted 13C NMR Spectroscopy data for 2,3,5-Trinitronaphthalene.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2,3,5-trinitronaphthalene is expected to show a
prominent molecular ion peak (M*) at m/z 263. The fragmentation pattern will be characteristic
of nitroaromatic compounds, involving the loss of nitro groups (NOz2) and nitric oxide (NO).

Expected Fragmentation Pathway:
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Caption: Expected primary fragmentation pathways for 2,3,5-Trinitronaphthalene in Mass
Spectrometry.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 2,3,5-Trinitronaphthalene.
Methodology:

e Sample Preparation: A small amount of solid 2,3,5-trinitronaphthalene is finely ground with
potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

o

A background spectrum of the empty sample compartment is recorded.

[¢]

The KBr pellet containing the sample is placed in the sample holder.

[¢]

The sample spectrum is recorded over a range of 4000-400 cm™1,

[e]

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the *H and 3C NMR spectra of 2,3,5-Trinitronaphthalene.
Methodology:

e Sample Preparation: Approximately 5-10 mg of 2,3,5-trinitronaphthalene is dissolved in a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
o Data Acquisition for 1H NMR:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used to acquire the free induction decay (FID).
o The FID is Fourier transformed to obtain the spectrum.
o Data Acquisition for 13C NMR:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is used to acquire the FID, resulting in a spectrum
with singlet peaks for each unique carbon.

o The FID is Fourier transformed to obtain the spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of 2,3,5-
Trinitronaphthalene.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Electron ionization (El) is commonly used, where the sample is bombarded with a
high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.
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Synthesis Workflow

The synthesis of a specific trinitronaphthalene isomer like 2,3,5-trinitronaphthalene can be
challenging due to the formation of multiple isomers during direct nitration of naphthalene. A
potential generalized pathway involves a multi-step nitration process.

Caption: Generalized workflow for the synthesis of 2,3,5-Trinitronaphthalene.

Logical Relationship of Spectroscopic Analysis

The process of identifying and characterizing 2,3,5-trinitronaphthalene using spectroscopic
data follows a logical workflow.

2,3,5-Trinitronaphthalene Sample

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Group Identification Proton & Carbon Environment Molecular Weight & Formula
(Aromatic, Nitro) (Connectivity) Confirmation
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Caption: Logical workflow for the spectroscopic analysis of 2,3,5-Trinitronaphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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